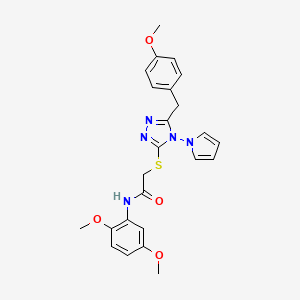![molecular formula C11H7BrN2O B2425108 7-Bromopyrrolo[1,2-A]quinoxalin-4(5h)-One CAS No. 931325-46-1](/img/structure/B2425108.png)
7-Bromopyrrolo[1,2-A]quinoxalin-4(5h)-One
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromopyrrolo[1,2-A]quinoxalin-4(5H)-One: is a heterocyclic compound that belongs to the pyrroloquinoxaline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a quinoxaline ring fused with a pyrrole ring, with a bromine atom at the 7th position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Visible Light-Mediated Synthesis: One of the efficient methods for synthesizing pyrrolo[1,2-A]quinoxalin-4(5H)-ones involves the visible light-mediated ring opening and cyclization of aryl cyclopropanes, quinoxalinones, hydrochloric acid, and nitric acid. This method is operationally simple, catalyst-free, and environmentally friendly.
Palladium-Catalyzed Carbonylation: Another method involves the palladium-catalyzed direct C(sp2)–H bond carbonylation of the C2 position of indole. This reaction uses N-substituted 2-(1H-indol-1-yl)anilines or 2-(1H-pyrrol-1-yl)anilines and carbon monoxide in the presence of palladium trifluoroacetate and copper acetate in toluene at 80°C.
Industrial Production Methods: While specific industrial production methods for 7-Bromopyrrolo[1,2-A]quinoxalin-4(5H)-One are not widely documented, the scalability of the visible light-mediated synthesis method has been demonstrated by gram-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring.
Reduction: Reduction reactions can occur at the quinoxaline ring, potentially leading to the formation of dihydro derivatives.
Substitution: The bromine atom at the 7th position can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of dihydro-pyrroloquinoxalines.
Substitution: Formation of various substituted pyrroloquinoxalines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology and Medicine:
Antineoplastic Activity: Pyrrolo[1,2-A]quinoxalin-4(5H)-ones have shown promising antineoplastic activity, making them potential candidates for cancer treatment.
Industry:
Material Science: The unique structure of the compound makes it useful in the development of new materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 7-Bromopyrrolo[1,2-A]quinoxalin-4(5H)-One, particularly its antineoplastic activity, involves the interaction with DNA and inhibition of topoisomerase enzymes. This leads to the disruption of DNA replication and transcription, ultimately causing cell death .
Comparación Con Compuestos Similares
Indolo[1,2-A]quinoxalin-6(5H)-One: Similar in structure but with an indole ring instead of a pyrrole ring.
Imidazo[1,5-A]quinoxalin-4(5H)-One: Contains an imidazole ring fused with a quinoxaline ring.
Uniqueness:
Bromine Substitution: The presence of a bromine atom at the 7th position provides unique reactivity and potential for further functionalization.
Biological Activity: The specific structure of 7-Bromopyrrolo[1,2-A]quinoxalin-4(5H)-One contributes to its significant antineoplastic activity, distinguishing it from other similar compounds.
Propiedades
IUPAC Name |
7-bromo-5H-pyrrolo[1,2-a]quinoxalin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN2O/c12-7-3-4-9-8(6-7)13-11(15)10-2-1-5-14(9)10/h1-6H,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCKOJOKKQPZIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C3=C(C=C(C=C3)Br)NC(=O)C2=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl 2-{[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B2425031.png)
![N~1~-[4-(ACETYLAMINO)PHENYL]-3-(3-CHLORO-4-METHOXYPHENYL)-2-CYANOACRYLAMIDE](/img/structure/B2425032.png)
![Ethyl 5-methyl-4-(methylsulfanyl)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2425033.png)
![2-((3-bromobenzyl)thio)-3-cyclopropyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2425034.png)
![3-(2,5,7-Trimethyl-6-oxo-1,3-diaza-tricyclo[3.3.1.13,7]dec-2-yl)-propionic acid](/img/structure/B2425036.png)

![(1,5-dimethyl-1H-pyrazol-3-yl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2425039.png)

![1-[1-(2-Bromobenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2425043.png)
![4-(2-Methoxypyridin-4-yl)-3-oxo-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B2425048.png)
